molecular formula C20H13BrFNO3S3 B11450030 4-[(4-Bromophenyl)sulfonyl]-5-[(2-fluorobenzyl)sulfanyl]-2-(thiophen-2-yl)-1,3-oxazole

4-[(4-Bromophenyl)sulfonyl]-5-[(2-fluorobenzyl)sulfanyl]-2-(thiophen-2-yl)-1,3-oxazole

Cat. No.: B11450030
M. Wt: 510.4 g/mol
InChI Key: BYCBHAPWPJVFFB-UHFFFAOYSA-N
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Description

4-(4-BROMOBENZENESULFONYL)-5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-2-(THIOPHEN-2-YL)-1,3-OXAZOLE is a complex organic compound that features a combination of bromobenzenesulfonyl, fluorophenylmethyl, thiophenyl, and oxazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-BROMOBENZENESULFONYL)-5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-2-(THIOPHEN-2-YL)-1,3-OXAZOLE typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated synthesis, can enhance efficiency and scalability. Additionally, purification techniques like recrystallization and chromatography are employed to ensure the final product’s quality .

Chemical Reactions Analysis

Types of Reactions

4-(4-BROMOBENZENESULFONYL)-5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-2-(THIOPHEN-2-YL)-1,3-OXAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including solvent choice, temperature, and pH, play a significant role in determining the reaction’s outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups or replace existing ones .

Scientific Research Applications

4-(4-BROMOBENZENESULFONYL)-5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-2-(THIOPHEN-2-YL)-1,3-OXAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-BROMOBENZENESULFONYL)-5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-2-(THIOPHEN-2-YL)-1,3-OXAZOLE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to proteins or enzymes, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzenesulfonyl chloride: Shares the bromobenzenesulfonyl group but lacks the oxazole and thiophenyl groups.

    2-Fluorophenylmethyl sulfide: Contains the fluorophenylmethyl and sulfide groups but lacks the oxazole and bromobenzenesulfonyl groups.

Uniqueness

4-(4-BROMOBENZENESULFONYL)-5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-2-(THIOPHEN-2-YL)-1,3-OXAZOLE is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the oxazole ring, in particular, adds to its versatility in various chemical reactions and biological interactions.

Properties

Molecular Formula

C20H13BrFNO3S3

Molecular Weight

510.4 g/mol

IUPAC Name

4-(4-bromophenyl)sulfonyl-5-[(2-fluorophenyl)methylsulfanyl]-2-thiophen-2-yl-1,3-oxazole

InChI

InChI=1S/C20H13BrFNO3S3/c21-14-7-9-15(10-8-14)29(24,25)19-20(26-18(23-19)17-6-3-11-27-17)28-12-13-4-1-2-5-16(13)22/h1-11H,12H2

InChI Key

BYCBHAPWPJVFFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)Br)F

Origin of Product

United States

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